molecular formula C26H29N3O3 B2563270 6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one CAS No. 384363-46-6

6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one

Cat. No.: B2563270
CAS No.: 384363-46-6
M. Wt: 431.536
InChI Key: AXUDSCZCBZMENI-UHFFFAOYSA-N
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Description

“6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one” is a chemical compound with the molecular formula C20H18N2O3 . It has a molecular weight of 334.4 g/mol . The IUPAC name of this compound is 6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one .


Molecular Structure Analysis

The InChI string of this compound is InChI=1S/C20H18N2O3/c1-4-12-9-13-17(10-16(12)23)25-11(2)18(19(13)24)20-21-14-7-5-6-8-15(14)22(20)3/h5-10,23H,4H2,1-3H3 . This string represents the molecular structure of the compound. The Canonical SMILES string is CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C , which is another way to represent the molecular structure.


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 64.4 Ų . It has a complexity of 575 . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has two rotatable bonds . The exact mass and monoisotopic mass of the compound are 334.13174244 g/mol .

Scientific Research Applications

Molecular and Crystal Structures

Research on similar chromen derivatives has identified the molecular and crystal structures of ionic associates formed in the acid-catalyzed reaction of 4-hydroxy-2H-chromen-2-one with benzimidazol-2-amine and benzaldehyde. These studies provide insights into the steric and electronic structures of chromen derivatives, which are crucial for understanding their reactivity and potential applications in material science and drug design (Pankratov et al., 2016).

Synthesis and Biological Activity

The synthesis of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones has shown that these compounds possess neuroleptic and tranquilizing activities, indicating their potential use in developing therapeutic agents (Garazd et al., 2002).

Fluorescence Probes

The synthesis of 3-hetaryl substituted coumarin derivatives, including 7-hydroxy-2H-chromen-2-on and 9-hydroxy-2H-benzo(f)chromen-2-on, has been explored for their potential application as fluorescent probes in molecular biology and medicine. This underscores the compound's utility in developing diagnostic tools and research methodologies (Deligeorgiev et al., 2008).

Antioxidative and Anti-inflammatory Properties

Studies on chromenyl derivatives from marine organisms have highlighted their antioxidative and anti-inflammatory properties. Such compounds offer a promising basis for developing new therapeutic agents aimed at treating inflammation and oxidative stress-related diseases (Joy & Chakraborty, 2017).

Antimicrobial and Enzyme Inhibitory Activities

The synthesis of novel chromone-pyrimidine coupled derivatives has been reported, with a focus on their antimicrobial activity and enzyme assay studies. This research contributes to the ongoing search for new antimicrobial agents and helps in understanding the mechanisms of action at the molecular level (Tiwari et al., 2018).

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c1-4-17-13-18-24(31)20(26-27-21-10-5-6-11-22(21)28(26)3)15-32-25(18)19(23(17)30)14-29-12-8-7-9-16(29)2/h5-6,10-11,13,15-16,30H,4,7-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUDSCZCBZMENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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